molecular formula C15H16ClN3OS B285551 N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide

Cat. No. B285551
M. Wt: 321.8 g/mol
InChI Key: OCBFMXXVEPHBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which are involved in the regulation of immune responses and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways and the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to effectively suppress the production of pro-inflammatory cytokines, such as IL-6, IL-17, and IFN-γ, in vitro and in vivo. The compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In clinical trials, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the role of cytokine signaling pathways in various biological processes. However, the compound has some limitations, including its relatively short half-life, which requires frequent dosing in animal studies and clinical trials. In addition, the compound has been shown to have some off-target effects, such as the inhibition of other kinases, which may limit its specificity.

Future Directions

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has shown great promise as a potential therapeutic agent for various autoimmune and inflammatory diseases. Future research should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and reduce its off-target effects. In addition, further studies are needed to investigate the long-term safety of the compound and its potential for use in combination with other immunomodulatory agents. Finally, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide may have potential applications in other areas of medicine, such as cancer therapy and transplantation medicine, which warrant further investigation.

Synthesis Methods

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can be synthesized by a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-thiouracil, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferon-gamma (IFN-γ). By inhibiting JAK activity, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can effectively suppress the immune response and reduce inflammation.

properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

OCBFMXXVEPHBJW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.